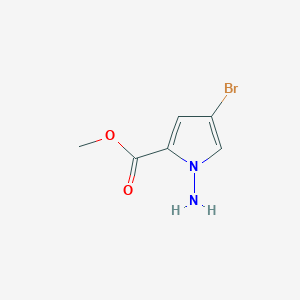

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate

Description

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS: 1802489-57-1) is a halogenated pyrrole derivative with a molecular formula of C₆H₈BrClN₂O₂ and a molar mass of 255.50 g/mol . It is a white crystalline powder with 99% purity, primarily used in pharmaceutical applications, particularly in healing drugs . The compound features a pyrrole ring substituted with an amino (-NH₂) group at position 1, a bromine atom at position 4, and a methyl ester at position 2. Its hydrochloride form enhances stability and solubility for biological applications .

Properties

IUPAC Name |

methyl 1-amino-4-bromopyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXDDRPCBGQPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by the introduction of an amino group and esterification. One common method involves the bromination of 1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-1H-pyrrole-2-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 1-position. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are employed.

Major Products Formed

Substitution: Formation of various substituted pyrrole derivatives.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Development

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, including microbial infections and cancer .

Potential Antiviral Properties

Recent studies have indicated that compounds derived from this pyrrole structure may exhibit antiviral activity. The synthesis of antiviral drugs utilizing carbon–carbon and carbon–hetero bond cross-coupling chemistry has highlighted the potential of this compound in creating more effective medications .

Materials Science

Novel Materials Development

In materials science, this compound is being explored for its electronic and optical properties. Its incorporation into polymer matrices or other composite materials could lead to advancements in electronic devices, sensors, and photonic applications.

Chemical Synthesis

Intermediate in Heterocyclic Compounds

The compound is also utilized as an intermediate in the synthesis of more complex heterocyclic compounds. This application is significant in organic synthesis, where the ability to create diverse chemical structures is paramount. The reactions it undergoes include substitution reactions where the bromine atom can be replaced with various nucleophiles, leading to a range of substituted pyrrole derivatives.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results demonstrated that certain modifications to the compound enhanced its efficacy against specific cancer cell lines. This research underscores the importance of structural variations in improving biological activity.

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial activity of this compound. Preliminary findings suggested that it interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. Further studies are required to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Molecular Data of Key Pyrrole Derivatives

| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Similarity Index |

|---|---|---|---|---|---|

| This compound | 1802489-57-1 | C₆H₈BrClN₂O₂ | 255.50 | 1-NH₂, 4-Br, 2-COOCH₃ (HCl salt) | 1.00 (Reference) |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | C₆H₆BrNO₂ | 204.02 | 4-Br, 2-COOCH₃ | 0.89 |

| Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | 1196-90-3 | C₈H₁₀BrNO₂ | 232.08 | 1-CH₃, 4-Br, 2-COOCH₂CH₃ | 0.92 |

| Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 433267-55-1 | C₇H₈BrNO₂ | 218.05 | 4-Br, 2-COOCH₂CH₃ | 0.86 |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 | C₅H₄BrNO₂ | 189.99 | 4-Br, 2-COOH | 0.86 |

Key Observations :

Amino Substitution: The amino group at position 1 in the target compound introduces a site for hydrogen bonding and nucleophilic reactivity, distinguishing it from analogues with methyl (e.g., Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate) or hydrogen substituents .

Ester Group : Methyl esters (e.g., Methyl 4-bromo-1H-pyrrole-2-carboxylate) offer hydrolytic stability compared to ethyl esters or carboxylic acids, which may influence pharmacokinetics .

Hydrochloride Salt: The hydrochloride form improves aqueous solubility, critical for drug formulation, unlike non-salt forms .

Reactivity Insights :

- The bromine atom at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

- The amino group in the target compound allows for conjugation with carbonyl groups or participation in heterocyclic ring formation, expanding its utility in drug discovery .

Physical and Application Differences

- Physical State : The hydrochloride form of the target compound is a stable powder, whereas Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate exists as an oil that crystallizes at low temperatures .

- Applications: Pharmaceuticals: The target compound’s amino group and hydrochloride salt make it suitable for bioactive molecule synthesis, particularly in wound-healing agents . Chemical Intermediates: Methyl 4-bromo-1H-pyrrole-2-carboxylate and its ethyl derivatives serve as precursors for kinase inhibitors or agrochemicals .

Biological Activity

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structural components, particularly the amino group and bromine atom, contribute to its reactivity and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Characteristics

This compound features the following key structural elements:

- Amino Group : Positioned at the 1-position, it can engage in hydrogen bonding and electrostatic interactions.

- Bromine Atom : Located at the 4-position, it enhances the compound's reactivity and influences its biological interactions.

- Carboxylate Moiety : Contributes to solubility and potential interactions with biological macromolecules.

These features enable the compound to interact with various enzymes, receptors, and nucleic acids, making it a versatile candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The presence of the amino group allows for hydrogen bonding with target proteins, while the bromine atom may facilitate interactions through halogen bonding or influence lipophilicity. Such interactions can affect enzyme activity, receptor binding, and nucleic acid interactions, leading to various biological outcomes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance:

- Antibacterial Activity : Pyrrole derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro tests indicated minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL for related compounds .

- Antifungal Activity : Some pyrrole derivatives have also demonstrated antifungal properties, with MIC values indicating effectiveness against strains like Candida albicans and Fusarium oxysporum .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | Lacks amino group | Limited activity |

| Methyl 1-amino-1H-pyrrole-2-carboxylate | Lacks bromine atom | Moderate activity |

| Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate | Contains chlorine instead of bromine | Varies based on substitution |

The presence of both an amino group and a bromine atom in this compound enhances its reactivity and broadens its potential applications in drug design.

Case Study 1: Antitubercular Activity

A series of studies focused on pyrrole derivatives for antitubercular activity revealed that modifications on the pyrrole ring could significantly enhance efficacy against Mycobacterium tuberculosis. Compounds structurally related to this compound exhibited MIC values as low as 5 μM against resistant strains .

Case Study 2: Structure–Activity Relationship (SAR)

Research involving SAR studies has demonstrated that substituents on the pyrrole ring can dramatically influence biological activity. For example, adding electron-withdrawing groups improved potency against specific bacterial strains while maintaining low cytotoxicity levels .

Q & A

Q. What are the common synthetic routes for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate?

Methodological Answer: The synthesis typically involves bromination and esterification of pyrrole precursors. For example:

- Bromination : Reacting a pyrrole derivative (e.g., ethyl 1H-pyrrole-2-carboxylate) with bromine in a solvent like DMF, using potassium carbonate as a base, yields brominated intermediates (85% yield for analogous compounds) .

- Amination and Esterification : Subsequent introduction of the amino group can be achieved via nucleophilic substitution or reductive amination, followed by esterification with methanol under acidic conditions.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer:

- X-ray Crystallography : Single crystals are grown via slow evaporation in solvents like ethanol or DCM. Data collection uses diffractometers (e.g., Oxford Gemini) with Mo/Kα radiation.

- Structure Refinement : Programs like SHELXL (for small-molecule refinement) and ORTEP-3 (for visualization) are employed to analyze anisotropic displacement parameters and validate bond geometries .

- Validation : Check for R-factor convergence (<5%) and use tools like PLATON to detect twinning or disorder .

Advanced Research Questions

Q. How can Suzuki coupling reactions involving this compound be optimized for higher yields?

Methodological Answer:

- Catalyst Selection : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) in 1,4-dioxane or toluene .

- Base and Temperature : Potassium carbonate or KOAc at 80-100°C improves cross-coupling efficiency.

- Boronic Acid Equivalents : Employ 1.2-1.5 equivalents of aryl boronic acid to drive the reaction to completion.

- Challenges : Bromine’s steric hindrance may reduce reactivity; pre-activate the catalyst with ligands like SPhos.

Data Contradiction Example : Low yields (<30%) may arise from incomplete dehalogenation. Confirm via GC-MS or MALDI-TOF and adjust catalyst loading .

Q. How can discrepancies in NMR data (e.g., unexpected splitting) during characterization be resolved?

Methodological Answer:

- Dynamic Effects : Check for tautomerism (common in pyrroles) by variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃.

- Solvent Interactions : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, ester carbonyls may show coupling with adjacent NH groups .

- Validation : Compare experimental data with computed spectra (DFT-based tools like Gaussian ) or crystallographic results to confirm assignments .

Q. What methodologies are used to evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET).

- Antimicrobial Activity : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains.

- SAR Studies : Modify the bromine or ester group to assess impact on bioactivity. For example, replace Br with Cl or substitute methyl ester with ethyl .

- ADME Profiling : Conduct liver microsome stability tests and Caco-2 permeability assays.

Q. How are hydrogen bonding patterns analyzed in its crystal structure to predict supramolecular assembly?

Methodological Answer:

- Graph Set Analysis : Use PLATON or Mercury to identify hydrogen-bonding motifs (e.g., R₂²(8) rings).

- Thermal Motion : Anisotropic displacement parameters (from SHELXL) indicate hydrogen bond strength. For example, short N–H···O=C distances (2.8–3.0 Å) suggest strong interactions .

- Packing Diagrams : Generate with ORTEP-3 to visualize π-π stacking or halogen bonding (Br···O/N contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.